molecular formula C25H24BrNO4 B15108379 (2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Cat. No.: B15108379
M. Wt: 482.4 g/mol
InChI Key: AMXYZHRXYXGMNL-XKZIYDEJSA-N
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Description

The compound (2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a Z-configured benzylidene group at the 2-position and a 7-(azepan-1-ylmethyl) substituent. Its structural complexity arises from the brominated benzofuran core, hydroxy group at C6, methyl group at C4, and the azepane (7-membered cyclic amine) moiety.

Properties

Molecular Formula

C25H24BrNO4

Molecular Weight

482.4 g/mol

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one

InChI

InChI=1S/C25H24BrNO4/c1-15-10-20(28)19(14-27-8-4-2-3-5-9-27)25-23(15)24(29)22(31-25)13-18-12-16-11-17(26)6-7-21(16)30-18/h6-7,10-13,28H,2-5,8-9,14H2,1H3/b22-13-

InChI Key

AMXYZHRXYXGMNL-XKZIYDEJSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=C(O3)C=CC(=C4)Br)/O2)CN5CCCCCC5)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCCCCC5)O

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H22BrN3O3
  • Molecular Weight : 458.3 g/mol
  • SMILES Notation : CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C\C5=C(C=CC(=C5)Br)OC)/SC4=N3

This compound features a benzofuran core, which is known for various biological properties, including anti-inflammatory and anticancer activities.

Anticancer Potential

Recent studies have indicated that compounds with similar structures to benzofurans exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry highlighted that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

In vitro assays on related compounds have shown promising results against various cancer cell lines, suggesting that the target compound may exhibit similar effects. The presence of bromine in the structure could enhance its reactivity and biological efficacy, as halogenated compounds often show increased potency against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives have been well-documented. Compounds structurally related to the target compound have been shown to reduce inflammatory markers in animal models. A notable study demonstrated that benzofuran derivatives significantly decreased levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced inflammation models .

Neuroprotective Activity

Research has also suggested potential neuroprotective effects of benzofuran compounds. A study indicated that certain benzofuran derivatives could protect neuronal cells from oxidative stress-induced apoptosis, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease . This neuroprotective mechanism is attributed to the ability of these compounds to scavenge free radicals and modulate neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzofuran DerivativesInhibition of cell proliferation
Anti-inflammatoryBenzofuran DerivativesDecrease in pro-inflammatory cytokines
NeuroprotectiveBenzofuran DerivativesProtection against oxidative stress

Table 2: Case Studies on Structural Analogues

StudyCompound TestedFindings
Journal of Medicinal Chemistry (2020)5-Bromo-benzofuran derivativeInduced apoptosis in cancer cell lines
Inflammation Research (2021)Benzofuran derivative with methoxy groupReduced TNF-alpha levels in LPS model
Neurobiology Letters (2022)Benzofuran derivative with azepane ringIncreased neuronal survival under stress

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at the 2- and 7-positions, which critically influence electronic properties and bioactivity. Below is a comparative analysis:

Table 1: Substituent Comparison of Benzofuran-3(2H)-one Derivatives
Compound 2-Position Substituent 6/7-Position Substituents Key Electronic Effects
Target Compound 5-Bromo-1-benzofuran-2-yl 6-OH; 7-(azepan-1-ylmethyl) Strong electron-withdrawing (Br); basic amine (azepane)
(2Z)-7-{[benzyl(methyl)amino]methyl}-... 5-Bromo-1-benzofuran-2-yl 6-OH; 7-[benzyl(methyl)amino]methyl Moderate electron-withdrawing (Br); aromatic amine
(2Z)-2-(5-bromo-2-methoxybenzylidene)-... 5-Bromo-2-methoxyphenyl 6-OH; 7-[butyl(methyl)amino]methyl Electron-donating (OCH₃); hydrophobic alkyl chain
(Z)-6-hydroxy-7-(morpholinomethyl)-... Pyridin-4-ylmethylene 6-OH; 7-morpholinomethyl Basic morpholine; π-π interactions (pyridine)
(2Z)-6-hydroxy-2-(4-methoxybenzylidene)... 4-Methoxyphenyl 6-OH; 7-CH₃ Electron-donating (OCH₃)

Key Observations :

  • Amine Substituents at 7-Position : Azepane’s larger ring size may improve solubility and membrane permeability relative to smaller amines (e.g., morpholine, piperidine) .
Table 2: Reported Bioactivities of Analogous Compounds
Compound Activity Mechanism/Findings Reference
Nitroimidazole-Benzofuran hybrids Antibacterial (Gram+/Gram-) Inhibition of bacterial DNA synthesis
(Z)-2-(2,5-dimethoxybenzylidene)-... Anticancer Apoptosis induction via caspase-3 activation
Morpholinomethyl-Benzofuran derivatives Antiproliferative Cell cycle arrest (G1/S phase)
Target Compound (Inferred) Potential Anticancer/Antimicrobial Structural similarity to active analogs

Key Insights :

  • The bromine and azepane groups in the target compound may synergize to enhance anticancer activity, as seen in morpholine/pyridine analogs .
  • pneumoniae .

Physicochemical Properties

Table 3: Molecular Properties Comparison
Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted)
Target Compound C₂₅H₂₅BrNO₄ 454.3 3.8
(2Z)-2-(5-bromo-2-methoxybenzylidene)-... C₂₂H₂₄BrNO₄ 446.3 4.2
(Z)-7-(azepan-1-ylmethyl)-2-(2,5-dimethoxy... C₂₄H₂₇NO₅ 409.5 2.9

Notes:

  • The target compound’s higher molecular weight and moderate LogP suggest balanced lipophilicity for drug-likeness .
  • Azepane’s basicity (pKa ~9–10) may improve solubility in acidic environments compared to non-cyclic amines .

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